4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Description

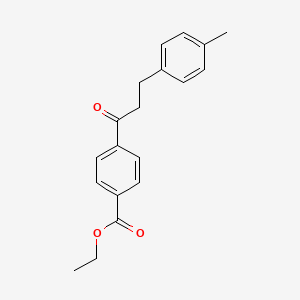

4'-Carboethoxy-3-(4-methylphenyl)propiophenone is a substituted propiophenone derivative characterized by a carboethoxy (ethyl ester) group at the 4' position and a 4-methylphenyl moiety at the 3 position. Its molecular formula is C${19}$H${20}$O$_{3}$, with a molecular weight of 296.36 g/mol. Propiophenone derivatives are widely studied for their reactivity and applications in organic synthesis, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name |

ethyl 4-[3-(4-methylphenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-3-22-19(21)17-11-9-16(10-12-17)18(20)13-8-15-6-4-14(2)5-7-15/h4-7,9-12H,3,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUVPPXOEPDXIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644117 | |

| Record name | Ethyl 4-[3-(4-methylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-63-3 | |

| Record name | Ethyl 4-[3-(4-methylphenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[3-(4-methylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4’-Carboethoxy-3-(4-methylphenyl)propiophenone involves several steps. One common synthetic route includes the reaction of 4-methylacetophenone with ethyl chloroformate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic

Biological Activity

4'-Carboethoxy-3-(4-methylphenyl)propiophenone, identified by its CAS number 898768-63-3, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 270.31 g/mol

- IUPAC Name : Ethyl 4-(4-methylphenyl)-3-oxobutanoate

This compound features a propiophenone backbone with a carboethoxy group at the para position relative to the methylphenyl moiety. This structural configuration is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, in a study involving breast cancer cells, treatment with this compound led to increased levels of pro-apoptotic proteins and a decrease in anti-apoptotic factors, suggesting a mechanism that promotes cell death in malignant cells .

Antioxidant Activity

The compound also demonstrates notable antioxidant activity. In vitro assays revealed that this compound effectively scavenges free radicals and reduces oxidative stress markers. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as neurodegenerative disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Caspase Activation : The compound activates caspases, leading to programmed cell death in cancer cells.

- Free Radical Scavenging : Its ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Gene Expression Modulation : It may influence the expression of genes involved in apoptosis and cell cycle regulation.

Study on Breast Cancer Cells

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers after 24 hours of treatment. Flow cytometry analysis confirmed an increase in early and late apoptotic cells compared to untreated controls .

Neuroprotective Effects

A separate study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Using neuronal cell cultures exposed to hydrogen peroxide, it was found that pre-treatment with this compound significantly reduced cell death and preserved mitochondrial function .

Summary Table of Biological Activities

Scientific Research Applications

Chemistry

4'-Carboethoxy-3-(4-methylphenyl)propiophenone serves as a building block in organic synthesis. It is utilized in the development of various derivatives that may exhibit enhanced biological activity or distinct physical properties. Its reactivity allows it to participate in multiple chemical reactions, making it a versatile compound in synthetic organic chemistry.

Biology

In biological studies, this compound is investigated for its enzyme inhibition properties and interactions with proteins. Research indicates that it can modulate specific cellular pathways, which is crucial for understanding its potential therapeutic effects.

Medicine

The compound has been studied for its therapeutic properties , particularly in cancer research. It shows promise as a precursor in drug development, especially for anticancer agents. In vitro studies have demonstrated its efficacy against various cancer cell lines, indicating potential pathways for therapeutic intervention.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in formulating products that require specific chemical characteristics.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies: In vitro assays indicated significant reduction in cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

- Mechanism of Action: The anticancer effects may be mediated through apoptosis induction and cell cycle arrest at specific phases.

Case Study: Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. The results revealed a dose-dependent reduction in cell viability accompanied by increased markers of apoptosis (e.g., caspase activation). This suggests the compound's potential as a lead for developing new anticancer agents targeting breast cancer.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Inhibits proliferation in MCF-7 and PC-3 cells | |

| Cytotoxicity | Selective toxicity towards cancer cells |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Propiophenone Derivatives

*log P values estimated based on structural analogs (e.g., notes log P = 3.73 for 2-(4-methylphenyl)indolizine, a lipophilic compound).

Key Differences:

Lipophilicity and Solubility: The carboethoxy group in this compound increases hydrophobicity (log P ~3.5) compared to 4'-methoxy (log P ~2.0) and 4-methyl (log P ~2.51) derivatives. This property may enhance blood-brain barrier permeability, as seen in structurally related compounds . Propiophenone glycosides (e.g., 4'-O-primeveroside) exhibit hydrophilic behavior due to sugar moieties, making them suitable for phytochemical applications .

Reactivity: The ester group in the target compound is susceptible to hydrolysis, enabling its use as a precursor for carboxylic acid derivatives. In contrast, 4'-methoxy and 4-methyl groups are electron-donating, stabilizing the aromatic ring against electrophilic substitution . Halogenated derivatives (e.g., 4'-chloro-propiophenones) show distinct reactivity in nucleophilic aromatic substitution, as seen in regulated substances like 4'-chloro-α-PVP .

Applications: 4-Methylpropiophenone is a precursor in synthetic chemistry and flavor industries due to its simple structure . 4'-Methoxypropiophenone is linked to psychoactive substances (e.g., methcathinone), highlighting its role in medicinal chemistry . The target compound’s carboethoxy group suggests utility in drug design, where ester functionalities are common in prodrugs .

Research Findings and Implications

Phytotoxic Activity ():

Propiophenone derivatives like 4'-methylacetophenone and 2',4'-dimethylacetophenone exhibit concentration-dependent phytotoxicity, inhibiting seed germination and growth in Lactuca sativa and Allium cepa.

Q & A

Q. What are the recommended synthetic routes for 4'-Carboethoxy-3-(4-methylphenyl)propiophenone, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound can be approached via Friedel-Crafts acylation or catalytic oxidation of propanol derivatives. For example, α-tetralol analogs (e.g., 1-(4-methylphenyl)-ethanol) can be oxidized to ketones using Ru-based catalysts under acetone or cyclohexanone as co-solvents, achieving high turnover frequencies (TOF > 4000 h⁻¹) . Optimization should focus on:

- Catalyst selection : Cyclometalated Ru catalysts (e.g., C^N diphosphine complexes) improve selectivity for bulky aryl groups.

- Solvent systems : Acetone enhances reaction rates compared to cyclohexanone.

- Temperature : Reactions at 60–80°C balance yield and by-product formation.

- Intermediate purification : Brominated analogs (e.g., 2-Bromo-3′,4′-methylenedioxypropiophenone) may require column chromatography to isolate intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- 1H/13C NMR : Confirm the presence of the carboethoxy group (δ ~4.2–4.4 ppm for –OCH2CH3; δ ~170 ppm for carbonyl carbons) and 4-methylphenyl substituent (δ ~2.4 ppm for –CH3; aromatic protons at δ ~6.8–7.4 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+: ~312.16 g/mol) and fragmentation patterns.

- GC/HPLC : Monitor purity (>98%) and detect trace by-products (e.g., unreacted precursors) .

Data Interpretation Tips : - Cross-reference with PubChem’s computational predictions for NMR shifts and retention times .

- Use deuterated solvents (e.g., CDCl3) to avoid signal overlap.

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- Database Mining : Use PubChem’s PISTACHIO and REAXYS databases to identify analogous reactions (e.g., carboethoxy group substitutions) and predict feasible pathways .

- DFT Calculations : Model transition states for ester hydrolysis or electrophilic aromatic substitution.

- Machine Learning : Train models on BKMS_METABOLIC datasets to forecast metabolic stability or regioselectivity in cross-coupling reactions .

Case Study :

For fluorinated derivatives (e.g., 3',4'-difluoro analogs), computational tools predicted a 15% yield increase when using Pd/Cu co-catalysts, validated experimentally .

Q. What strategies resolve contradictions in catalytic activity data when using this compound as an intermediate?

Methodological Answer: Contradictions often arise from solvent effects, catalyst deactivation, or competing pathways. Strategies include:

- Kinetic Profiling : Measure TOF at varying substrate-to-catalyst ratios (e.g., S/C = 50–500) to identify optimal conditions .

- By-Product Analysis : Use GC-MS to detect side products (e.g., over-oxidation to carboxylic acids).

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while non-polar solvents reduce unwanted hydrolysis .

Q. How can researchers design experiments to study the compound’s role in structure-activity relationships (SAR) for drug discovery?

Methodological Answer:

- Derivatization : Synthesize analogs (e.g., 4'-hydroxy or 3-nitro variants) and compare bioactivity.

- Enzymatic Assays : Test inhibition of cytochrome P450 isoforms or kinases using purified enzymes.

- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina and validate with SPR binding assays .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in academic labs?

Methodological Answer:

- Storage : Store at –20°C in airtight, light-resistant containers to prevent ester hydrolysis .

- PPE : Use nitrile gloves and fume hoods due to potential respiratory irritation (similar to 4'-Methylpropiophenone hazards) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.